molecular formula C15H27N3O9P2 B1678103 Primaquine phosphate CAS No. 63-45-6

Primaquine phosphate

Cat. No. B1678103
CAS RN: 63-45-6
M. Wt: 357.34 g/mol
InChI Key: GJOHLWZHWQUKAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Primaquine phosphate is an antimalarial drug used to treat and prevent malaria . It belongs to a group of medicines called antiprotozoals . It works by treating malaria, a red blood cell infection transmitted by the bite of a mosquito . It also prevents the development of the blood forms of the parasite, which are responsible for the relapse .


Synthesis Analysis

This compound is a synthetic compound with potent antimalarial activity . It has been used for the radical cure of relapsing Plasmodium vivax malaria for more than 60 years . Recent studies in animals as well as humans have established differential pharmacological and toxicological properties of the two enantiomers of Primaquine .


Molecular Structure Analysis

This compound has a molecular formula of C15H27N3O9P2 . It is an 8-aminoquinoline compound .


Chemical Reactions Analysis

This compound was found to be “highly soluble” and “highly permeable” . It conforms to Class I of the Biopharmaceutical Classification System (BCS) .


Physical And Chemical Properties Analysis

This compound is an orange-red, odourless crystalline powder and has a bitter taste . It has a molecular weight of 455.337 .

Scientific Research Applications

Malaria Prophylaxis and Treatment

Primaquine phosphate has been a cornerstone in malaria treatment, especially for Plasmodium vivax and P. ovale. Its ability to target latent (hypnozoite) and developing liver stages of these parasites makes it essential for radical cure and primary prophylaxis against all malaria species. In malaria prophylaxis, primaquine is used for both presumptive anti-relapse therapy and as a terminal prophylaxis in individuals with extensive exposure to P. vivax or P. ovale (Hill et al., 2006).

Mechanisms of Hemotoxicity

Primaquine's therapeutic utility has been limited by its hemolytic toxicity, especially in people with glucose-6-phosphate dehydrogenase (G6PD) deficiency. Research has revealed that metabolites generated through cytochrome P450-dependent metabolic reactions are responsible for its hemotoxic effects. These effects can be monitored by the accumulation of methemoglobin and increased oxidative stress, offering insights into the mechanisms of primaquine-induced hemotoxicity and potentially guiding safer use of the drug (Ganesan et al., 2012).

Alternative Drug Delivery Systems

Research has explored the encapsulation of primaquine in erythrocytes and the use of lipid nanoemulsions to improve its delivery. These methods aim to enhance primaquine's efficacy, reduce required dosages, and subsequently minimize toxicity. For instance, a study showed that primaquine incorporated into oral lipid nanoemulsions exhibited improved bioavailability and higher liver uptake, indicating a potential for more targeted and effective malaria treatment (Singh & Vingkar, 2008).

Pharmacokinetic Properties in Specific Populations

The pharmacokinetics of primaquine have been studied in various populations, including avian species like African penguins. Understanding primaquine's disposition after oral administration in these non-human subjects provides valuable information for its use in wildlife conservation and management of avian malaria infections (Carag et al., 2021).

Mechanism of Action

Target of Action

Primaquine phosphate, an 8-aminoquinoline compound, primarily targets the Plasmodium vivax and Plasmodium ovale parasites . These parasites are responsible for causing malaria, and Primaquine is used to prevent relapse of these types of malaria . The drug acts by interfering with a part of the parasite (mitochondria) that is responsible for supplying it with energy .

Mode of Action

It may be acting by generating reactive oxygen species or by interfering with the electron transport in the parasite . Without energy, the parasite dies, stopping the infection from continuing and allowing the person to recover .

Pharmacokinetics

Primaquine exhibits a rapid tissue distribution and clearance from the plasma, with peak plasma concentrations occurring approximately 1–3 hr after oral ingestion and falling to negligible levels by 24 hr . Primaquine is well-absorbed in the gut and extensively distributed in the body without accumulating in red blood cells . The pharmacokinetic properties of Primaquine can be described by one-compartment disposition kinetics with a transit-absorption model .

Result of Action

The primary result of Primaquine’s action is the prevention of relapse in vivax malaria . By interfering with the parasite’s energy supply, Primaquine causes the parasite to die, thereby stopping the infection and allowing the person to recover . Primaquine is also used to prevent transmission of falciparum malaria .

Action Environment

The efficacy of Primaquine can be influenced by several environmental factors. For instance, the presence of food or grapefruit juice increases its oral bioavailability . Additionally, the drug’s efficacy can be affected by the individual’s metabolic characteristics, such as the presence of certain enzymes.

Safety and Hazards

Primaquine can cause hemolytic anemia in glucose-6-phosphate dehydrogenase (G6PD) deficient individuals . This prohibits its use in key groups, such as pregnant women . It is also associated with serious hazards and side effects .

Future Directions

Primaquine treatment led to a marked decrease in P. vivax recurrences following low (~3.5 mg/kg) and high (~7 mg/kg) total doses, with no reported severe haemolytic events . This suggests that Primaquine could continue to play a crucial role in the treatment of malaria, especially in areas where resistance to other antimalarials is prevalent .

properties

IUPAC Name

4-N-(6-methoxyquinolin-8-yl)pentane-1,4-diamine;phosphoric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O.2H3O4P/c1-11(5-3-7-16)18-14-10-13(19-2)9-12-6-4-8-17-15(12)14;2*1-5(2,3)4/h4,6,8-11,18H,3,5,7,16H2,1-2H3;2*(H3,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJOHLWZHWQUKAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCN)NC1=C2C(=CC(=C1)OC)C=CC=N2.OP(=O)(O)O.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27N3O9P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

90-34-6 (Parent)
Record name Primaquine phosphate [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000063456
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6045248
Record name Primaquine diphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

455.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

63-45-6
Record name Primaquine phosphate [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000063456
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Primaquine diphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Primaquine bis(phosphate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.510
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PRIMAQUINE PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H0982HF78B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Primaquine phosphate
Reactant of Route 2
Primaquine phosphate
Reactant of Route 3
Primaquine phosphate
Reactant of Route 4
Primaquine phosphate
Reactant of Route 5
Primaquine phosphate
Reactant of Route 6
Reactant of Route 6
Primaquine phosphate

Q & A

Q1: What is the primary mechanism of action of Primaquine phosphate against malaria?

A1: While the exact mechanism remains unclear, this compound is known for its unique ability to target the dormant liver stage of Plasmodium vivax and Plasmodium ovale infections, called hypnozoites. [] This is crucial in preventing relapses, which are a significant challenge in treating these malaria species. []

Q2: How does this compound exert its anti-malarial effects?

A2: Several hypotheses exist regarding this compound's mechanism:

  • Interference with Parasite Mitochondrial Function: It is suggested that this compound disrupts the electron transport chain in parasite mitochondria, ultimately leading to parasitic death. [, ]
  • Formation of Reactive Oxygen Species: this compound may generate reactive oxygen species, causing oxidative damage within the parasite. []
  • Inhibition of Parasite Nucleic Acid Synthesis: It has been proposed that this compound interferes with the synthesis of DNA and RNA in the parasite. []

Q3: What are the downstream effects of this compound on Plasmodium parasites?

A3: this compound's downstream effects are primarily linked to the proposed mechanisms mentioned above. These effects ultimately lead to the death of the parasite, effectively clearing the liver stage infection and preventing relapse.

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C15H21N3O·H3PO4. Its molecular weight is 365.3 g/mol.

Q5: Is there any spectroscopic data available for this compound?

A5: Yes, several studies have investigated this compound's spectroscopic properties: * FTIR spectroscopy: Used to identify characteristic functional groups and analyze potential interactions between this compound and excipients in formulations. [, ]* UV-Vis spectroscopy: Employed to assess the stability of this compound under various storage conditions. []

Q6: Does this compound exhibit any catalytic properties?

A6: While this compound is primarily recognized for its antimalarial activity, certain research explores its use as a spectrophotometric reagent for detecting trace amounts of gold. [] This application leverages this compound's ability to undergo oxidation by gold (III) ions in a sulfuric acid medium, forming a colored radical measurable at 550 nm.

Q7: Have there been any computational studies on this compound?

A7: While limited information is available on comprehensive computational modeling of this compound itself, some studies have focused on calculating physical parameters like molecular polarizability, diamagnetic susceptibility, and molecular electron ionization cross-section (Q). [] These parameters have been explored for potential correlations with drug activity, plasma protein binding, bioavailability, and dosage.

Q8: What formulation strategies have been investigated to enhance this compound's stability, solubility, or bioavailability?

A8: Several approaches have been explored to optimize this compound delivery:

  • Solid Dispersions: Formulating this compound as a solid dispersion using carriers like mono ammonium glycyrrhizinate pentahydrate has been shown to effectively mask its bitter taste while also enhancing dissolution and potentially improving bioavailability. [, ]
  • Nanoparticles: Encapsulating this compound within nanoparticles, such as PLGA nanoparticles and PEGylated galactosylated nano lipid carriers, has shown promise in enhancing drug loading, prolonging drug release, and potentially improving its targeting to the liver. [, ] These strategies aim to improve the drug's therapeutic efficacy and minimize potential side effects.

Q9: What are the key considerations for Safety, Health, and Environment (SHE) regulations concerning this compound?

A9: While the provided excerpts do not explicitly detail SHE regulations, responsible handling and disposal of this compound are crucial due to its potential environmental impacts.

Q10: What is the pharmacokinetic profile of this compound?

A10: this compound exhibits a relatively short half-life, necessitating frequent administration and potentially contributing to adverse effects and patient non-compliance. [] Various studies highlighted the pharmacokinetic properties of this compound:

  • Absorption and Metabolism: this compound is well-absorbed after oral administration, and its metabolism involves the cytochrome P450 enzyme, particularly CYP2D6. []
  • Bioavailability and Distribution: Studies have explored methods to improve this compound's bioavailability and target its delivery to the liver, the primary site of hypnozoite residence. []
  • Excretion: The drug and its metabolites are primarily excreted in the urine. []

Q11: What is the relationship between this compound's pharmacokinetics and its pharmacodynamics?

A11: Research indicates a link between impaired CYP2D6 activity and decreased efficacy of this compound in achieving radical cure for P. vivax malaria. [] Individuals with compromised CYP2D6 activity, either due to genetic variations or drug interactions, may experience a higher risk of relapse.

Q12: What evidence supports the in vitro and in vivo efficacy of this compound?

A12: * In vitro: Studies demonstrate this compound's efficacy against Toxoplasma gondii tachyzoites in vitro, inhibiting their growth at specific concentrations. []* In vivo: In animal models, specifically Plasmodium berghei-infected mice, this compound formulated as solid lipid nanoparticles exhibited enhanced effectiveness compared to conventional oral doses. [] This highlights the potential of nanoformulations in improving the drug's therapeutic index.

Q13: What are the known mechanisms of resistance to this compound?

A13: While the precise mechanisms of resistance to this compound are not fully understood, they are thought to involve alterations in parasite drug uptake, drug target modifications, or enhanced detoxification pathways. []

Q14: Is there evidence of cross-resistance between this compound and other antimalarials?

A14: Although the provided excerpts do not directly address cross-resistance, it's a concern with antimalarial drugs. The emergence of resistance to one antimalarial can potentially reduce the efficacy of others with similar mechanisms of action.

Q15: What are the known toxicological effects and safety concerns associated with this compound?

A15: this compound can cause hemolytic anemia, particularly in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency. [, , , ] Screening for G6PD deficiency before this compound administration is crucial to prevent this serious adverse effect. []

Q16: What drug delivery strategies have been explored to improve this compound's targeting to the liver?

A16: Researchers are investigating nanocarriers, like galactose-anchored gelatin nanoparticles, to specifically deliver this compound to the liver. [] This approach exploits the asialoglycoprotein receptor expressed on hepatocytes for targeted drug delivery.

Q17: Are there any biomarkers associated with this compound efficacy or toxicity?

A17: CYP2D6 genotype and phenotype can serve as biomarkers to predict the efficacy of this compound. Impaired CYP2D6 activity is linked to a higher relapse risk, indicating potential treatment failure. [] G6PD deficiency is a crucial biomarker for this compound-induced hemolytic anemia. [, , , ]

Q18: What analytical techniques are commonly employed in this compound research?

A18: Several analytical methods are crucial in this compound research:* High-Performance Liquid Chromatography (HPLC): A primary technique for quantitative determination of this compound in various matrices, including tablets, biological samples, and formulations. [, , , ]* Spectrophotometry: Employed to determine this compound concentrations by measuring the absorbance of colored complexes formed with specific reagents. [, , , ]* Dissolution Testing: Used to evaluate the release rate of this compound from various formulations, such as tablets, and assess how different factors impact its dissolution profile. []

Q19: Are there any viable alternatives or substitutes for this compound in treating malaria?

A19: While this compound remains a crucial drug for preventing relapse in specific malaria species, researchers are exploring alternative therapies: * Tafenoquine: A single-dose 8-aminoquinoline antimalarial drug with a longer half-life than this compound, potentially improving patient adherence. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.